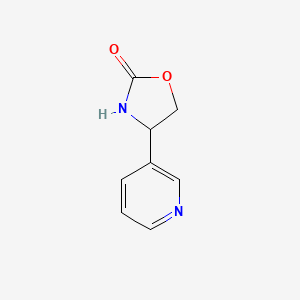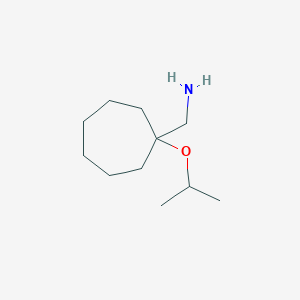
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C12H18ClNO This compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to a pyrrole ring substituted with isobutyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The isobutyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, NH3, RSH (thiols)
Major Products
Oxidation: 2-Carboxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Reduction: 2-Hydroxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Substitution: Various amides and thioethers depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring may also interact with biological membranes or receptors, affecting cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both isobutyl and dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
2-chloro-1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)7-14-9(3)5-11(10(14)4)12(15)6-13/h5,8H,6-7H2,1-4H3 |
Clave InChI |
MXPUWFCQFGASSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CC(C)C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)

![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)

![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




amine hydrochloride](/img/structure/B13534670.png)

